

A Comprehensive Technical Guide to Niobium(V) Fluoride: Discovery and History

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Compound of Interest

Compound Name: *Niobium(V) fluoride*

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This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the discovery, history, and fundamental properties of **Niobium(V) fluoride** (NbF_5). It covers the initial synthesis, key pioneers in its characterization, and a timeline of its scientific development.

Discovery and Nomenclature

The history of **Niobium(V) fluoride** is intrinsically linked to the discovery of its constituent element, niobium. In 1801, English chemist Charles Hatchett discovered a new element in a mineral sample from Connecticut, USA, and named it "columbium".^{[1][2][3]} For decades, there was considerable confusion between columbium and the chemically similar tantalum.^{[2][3]} This ambiguity was resolved in 1846 by German chemist Heinrich Rose, who definitively proved that the two were distinct elements.^{[2][3]} He named the element niobium, after Niobe, the daughter of the Greek mythological figure Tantalus, a nod to the element's close relationship with tantalum.^[2] The name niobium was officially adopted by the International Union of Pure and Applied Chemistry (IUPAC) in 1950.^[4]

The first successful synthesis of **Niobium(V) fluoride** was achieved by Otto Ruff and Julian Zedner at the Technical University of Danzig.^[5] Their groundbreaking work was submitted for publication on January 15, 1909.^[5] Some sources also credit this discovery to Ruff and Schiller in publications from 1909 and 1911.^{[6][7]}

Early and Modern Synthesis

The pioneering synthesis of **Niobium(V) fluoride** by Ruff and his colleagues involved two primary methods.^{[6][7]} The first was the direct fluorination of niobium metal with elemental fluorine.^{[6][7]} The second approach involved the reaction of Niobium(V) chloride (NbCl₅) with anhydrous hydrogen fluoride (HF).^{[5][6][7]}

Over the years, these fundamental methods have been refined, and alternative synthetic routes have been developed.^{[6][7]} A notable alternative method is the reaction of elemental niobium with tin(II) fluoride (SnF₂) in a nitrogen stream at temperatures between 400 and 500 °C.^[5]

The most common modern methods for producing high-purity **Niobium(V) fluoride** still rely on the direct fluorination of niobium metal.^{[6][7][8]}

Physicochemical Properties

Niobium(V) fluoride is a colorless, hygroscopic solid that is highly reactive.^{[5][6][9]} It readily reacts with water and ethanol through solvolysis and is sparingly soluble in carbon disulfide and chloroform.^[5] In the solid state, it exists as a tetramer, with the formula [NbF₅]₄, forming a ring structure where four niobium atoms are arranged in a nearly equilateral parallelogram.^[5]^[9] The crystal structure is monoclinic with the space group C2/m.^[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Niobium(V) fluoride** as reported in the literature.

Property	Value	References
Molar Mass	187.90 g/mol	^[5]
Density	3.293 g/cm ³	^{[5][9]}
Melting Point	78.9 °C (352.1 K)	^{[5][6]}
Boiling Point	233.3 °C (506.5 K)	^{[5][6]}

Experimental Protocols

This section details a modern experimental protocol for the synthesis of **Niobium(V) fluoride** via direct fluorination, based on the work of Möbs and Kraus (2023).^{[6][8]}

Synthesis of Niobium(V) Fluoride by Direct Fluorination

Objective: To synthesize high-purity **Niobium(V) fluoride** from niobium metal and elemental fluorine.

Materials:

- Niobium metal sheets
- Elemental fluorine (diluted)
- Argon gas (for purging)
- Corundum boat
- Tube furnace
- Metal Schlenk line
- PFA U-trap
- Perfluoropolyether

Procedure:

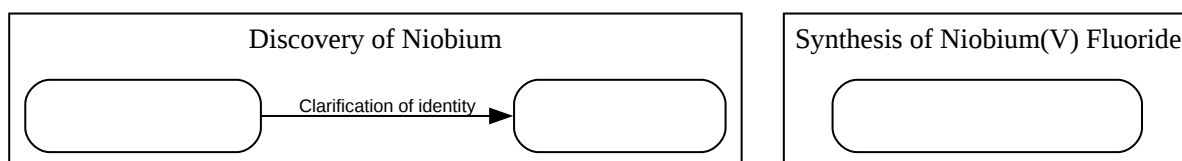
- Place niobium metal sheets into a corundum boat.
- Position the corundum boat inside a tube furnace.
- Connect one end of the furnace's inner corundum tube to a metal Schlenk line. This allows for evacuation, purging with argon, and a controlled supply of fluorine.
- Evacuate the system and then purge with argon gas to remove any residual air and moisture.
- Heat the furnace to 473 K (200 °C).

- Introduce a stream of dilute elemental fluorine over the heated niobium metal.
- The volatile **Niobium(V) fluoride** product will sublime.
- Collect the sublimed **Niobium(V) fluoride** in a PFA U-trap cooled to a suitable temperature.
- Pass any unreacted fluorine and gaseous byproducts through a gas wash bottle containing perfluoropolyether before venting to an appropriate absorber.
- Once the reaction is complete, cool the apparatus to room temperature under an inert atmosphere.
- The pure, colorless crystals of **Niobium(V) fluoride** can then be recovered from the U-trap.

Characterization: The purity of the synthesized **Niobium(V) fluoride** can be confirmed using powder X-ray diffraction (PXRD), Infrared (IR) spectroscopy, and Raman spectroscopy.[6][8]

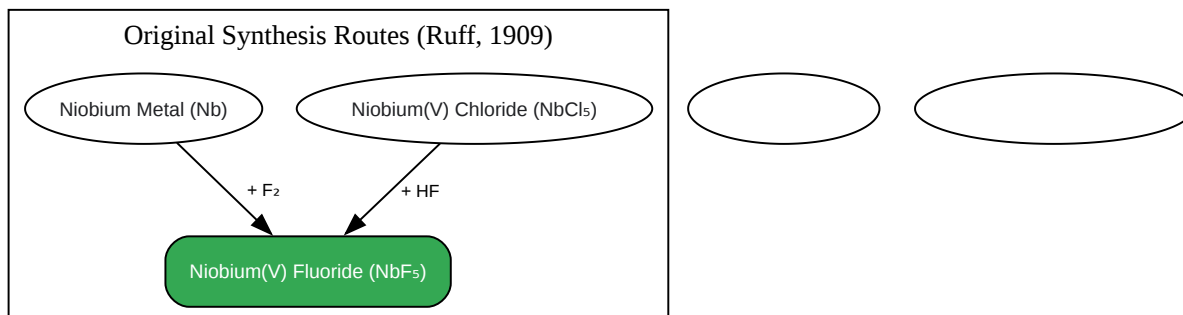
Visualizations

The following diagrams illustrate the historical timeline of the discovery and key synthesis pathways of **Niobium(V) fluoride**.



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Caption: A timeline of the discovery of Niobium and the first synthesis of **Niobium(V) fluoride**.



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Caption: The original synthetic pathways to **Niobium(V) fluoride** as developed by Otto Ruff.

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